Hydroxydehydro Nifedipine Carboxylate

Vue d'ensemble

Description

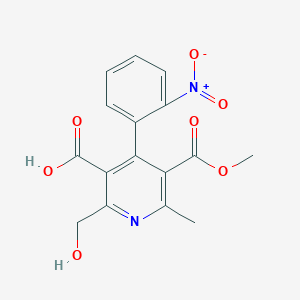

Hydroxydehydro Nifedipine Carboxylate is a main metabolite of Nifedipine . It is characterized by the presence of a dihydropyridine ring, similar to Nifedipine, with specific modifications that impact its chemical behavior and stability.

Synthesis Analysis

The synthesis of Hydroxydehydro Nifedipine Carboxylate involves complex organic reactions, often starting from Nifedipine or its analogs. A study by Tamaddon and Arab (2019) highlights the preparation of nano-alkalinecellulose carboxylates (NACCs) used as catalysts for large-scale Nifedipine synthesis, indicating a potential pathway for the synthesis of its derivatives, including Hydroxydehydro Nifedipine Carboxylate.Molecular Structure Analysis

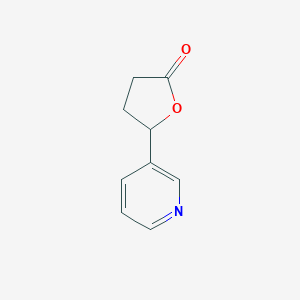

The molecular structure of Hydroxydehydro Nifedipine Carboxylate is characterized by the presence of a dihydropyridine ring, similar to Nifedipine, with specific modifications that impact its chemical behavior and stability. The Hydroxydehydro Nifedipine Carboxylate molecule contains a total of 40 bond(s). There are 26 non-H bond(s), 16 multiple bond(s), 6 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 ester(s) (aromatic), 1 nitro group(s) (aromatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 Pyridine(s) .Chemical Reactions Analysis

The chemical behavior of Hydroxydehydro Nifedipine Carboxylate, especially its reactivity and stability, can be inferred from studies on Nifedipine. The compound’s interactions, including reduction processes and the formation of reactive intermediates in protic media, have been detailed by Hazard et al. (1991), providing a foundation for understanding the chemical reactions involving Hydroxydehydro Nifedipine Carboxylate .Applications De Recherche Scientifique

Application in Cardiovascular Research

Nifedipine, a calcium-channel blocker, is widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and Raynaud’s phenomenon . It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores, restricting contractile processes of smooth muscle cells, thereby decreasing total peripheral resistance and systemic blood pressure .

Method of Application

Nifedipine is typically administered orally in the form of a tablet or capsule. The dosage varies depending on the specific condition being treated and the patient’s response to the medication.

Results and Outcomes

Nifedipine has been shown to effectively reduce blood pressure in patients with hypertension. It also helps to prevent chest pain (angina) caused by reduced blood flow to the heart .

Application in Pharmacokinetic Studies

Nifedipine undergoes oxidative biotransformation in the human body into pharmacologically inactive metabolites, one of which is Hydroxydehydro Nifedipine Carboxylate . This transformation is of interest in pharmacokinetic studies.

Method of Application

In pharmacokinetic studies, the concentration of Nifedipine and its metabolites in the plasma can be measured using a high-throughput tandem mass spectroscopic method . This method involves detecting Nifedipine on a triple quadruple tandem mass spectrometer by multiple reactions monitoring mode via an ESI source .

Results and Outcomes

The method was found to be selective and sensitive, with a linear concentration range of 0.501 to 360.100 ng/ml and reported no matrix effect. The percent accuracy of the method was found to be between 99.7 and 102.80%, while the percentage of RSD was in the range of 1.77 to 4.73% .

Application in Pulmonary Research

Nifedipine has been found to disrupt calcium signaling in fibroblasts and attenuate bleomycin-induced fibrosis .

Method of Application

In a mouse model of pulmonary fibrosis induced by bleomycin, Nifedipine was administered at a dose of 10 mg/kg per day .

Results and Outcomes

This treatment prevented impairment of lung function, suggesting a potential therapeutic role for Nifedipine and its metabolites in the treatment of pulmonary diseases .

Application in Analytical Chemistry

Hydroxydehydro Nifedipine Carboxylate, as a metabolite of Nifedipine, can be used in analytical chemistry, particularly in the development of methods for the analysis of Nifedipine in plasma .

Method of Application

A high-throughput tandem mass spectroscopic method has been developed and validated for the determination of Nifedipine . Nifedipine is detected on a triple quadruple tandem mass spectrometer by multiple reactions monitoring mode via an ESI source .

Results and Outcomes

The method was found to be selective and sensitive, with a linear concentration range of 0.501 to 360.100 ng/ml and reported no matrix effect . The percent accuracy of the method was found to be between 99.7 and 102.80%, while the percentage of RSD was in the range of 1.77 to 4.73% .

Application in Pharmaceutical Toxicology

Hydroxydehydro Nifedipine Carboxylate can be used as a certified reference material in pharmaceutical toxicology .

Method of Application

Certified reference materials are used in the analysis of pharmaceuticals to ensure the accuracy and reliability of data .

Results and Outcomes

The use of Hydroxydehydro Nifedipine Carboxylate as a reference material can help improve the accuracy of analytical results in pharmaceutical toxicology .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O7/c1-8-12(16(22)25-2)13(14(15(20)21)10(7-19)17-8)9-5-3-4-6-11(9)18(23)24/h3-6,19H,7H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDQNVJJIRIJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)CO)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544729 | |

| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxydehydro Nifedipine Carboxylate | |

CAS RN |

34783-31-8 | |

| Record name | Hydroxydehydro nifedipine carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYDEHYDRO NIFEDIPINE CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X84A812XXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)